molecular formula C17H14O4 B2693246 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl furan-2-carboxylate CAS No. 373612-18-1

8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl furan-2-carboxylate

Cat. No.: B2693246
CAS No.: 373612-18-1
M. Wt: 282.295
InChI Key: BJCDBUXVOFDNQS-UHFFFAOYSA-N
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Description

8-oxatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl furan-2-carboxylate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl furan-2-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the furan-2-carboxylate moiety. Common reaction conditions include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl furan-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride
  • 1-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}butan-1-amine
  • 5-iodo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene

Uniqueness

8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl furan-2-carboxylate stands out due to its unique tricyclic structure and the presence of the furan-2-carboxylate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6,7,8,9-tetrahydrodibenzofuran-2-yl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c18-17(16-6-3-9-19-16)20-11-7-8-15-13(10-11)12-4-1-2-5-14(12)21-15/h3,6-10H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCDBUXVOFDNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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